molecular formula C22H30Cl2N10 B7783026 chlorhexidine

chlorhexidine

Cat. No.: B7783026
M. Wt: 505.4 g/mol
InChI Key: GHXZTYHSJHQHIJ-UHFFFAOYSA-N
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Description

Chlorhexidine is a potent cationic bisbiguanide antiseptic and disinfectant of significant interest in microbiological and biomedical research. Its primary research value lies in its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant strains such as Staphylococcus intermedius and carbapenem-resistant Acinetobacter baumannii . The molecular mechanism of action involves rapid binding to bacterial cells, disrupting the outer membrane, and attracting to the cytoplasmic membrane, which leads to the loss of low-molecular-weight cytoplasmic components and ultimately cytoplasm precipitation through the formation of phosphate complexes . Studies have shown that its antibacterial efficacy is linked to elevated ROS production and increased lipid peroxidation, causing significant membrane damage and alterations in membrane proteins, phospholipids, and carbohydrates . This compound is noted for its membrane-active properties, inhibiting the outgrowth, but not germination, of bacterial spores . In research settings, it is utilized in studies ranging from dermatology, such as investigating treatments for canine pyoderma and seborrhoeic dermatitis , to examining its impact on skin barriers and its cytotoxicity on canine progenitor epidermal keratinocytes . It is supplied as a white to light yellow powder or crystal with a melting point of 132-136°C and is characterized by low solubility in water . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle with appropriate safety measures, as the substance may cause serious eye damage, allergic skin reactions, and is very toxic to aquatic life .

Properties

IUPAC Name

2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXZTYHSJHQHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H30Cl2N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals from methanol; [HSDB], Solid
Record name Chlorhexidine
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Record name Chlorhexidine
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Solubility

MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/, Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/, In water, 800 mg/L at 20 °C, 2.61e-02 g/L
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371
Record name CHLORHEXIDINE
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Color/Form

Crystals from methanol, Solid

CAS No.

55-56-1
Record name Chlorhexidine
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Record name 2,4,11,13-Tetraazatetradecanediimidamide, N1,N14-bis(4-chlorophenyl)-3,12-diimino-
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Record name CHLORHEXIDINE
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Record name Chlorhexidine
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Melting Point

134 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371
Record name CHLORHEXIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371
Record name Chlorhexidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Step 1: Intermediate Formation

Hexamethylenediamine (I) is first reacted with hydrochloric acid to form hexamethylenediaminedihydrochloride. This intermediate is then treated with sodium dicyanamide (II) in alcoholic solvents (e.g., butanol) under reflux conditions (>110°C). The reaction yields 1,6-hexamethylenebis(dicyandiamide) (III), facilitated by triethylamine to maintain a pH of ~9, which enhances yield.

C6H16N2+2HClC6H16N22HCl\text{C}6\text{H}{16}\text{N}2 + 2\text{HCl} \rightarrow \text{C}6\text{H}{16}\text{N}2 \cdot 2\text{HCl}
C6H16N22HCl+2NaC2N3C9H16N10+2NaCl+2H2\text{C}6\text{H}{16}\text{N}2 \cdot 2\text{HCl} + 2\text{NaC}2\text{N}3 \rightarrow \text{C}9\text{H}{16}\text{N}{10} + 2\text{NaCl} + 2\text{H}_2

Step 2: this compound Base Synthesis

The intermediate (III) is condensed with 4-chloroaniline (IV) in solvents such as ethanol, isopropanol, or 2-ethoxyethanol under reflux. Post-reaction, hot aqueous NaOH is added to quench the process, separating this compound base from water-soluble impurities.

C9H16N10+2C6H5ClNC22H30Cl2N10+2H2O\text{C}9\text{H}{16}\text{N}{10} + 2\text{C}6\text{H}5\text{ClN} \rightarrow \text{C}{22}\text{H}{30}\text{Cl}2\text{N}{10} + 2\text{H}2\text{O}

Key Parameters:

  • Temperature: 135–175°C

  • Solvent: Alcoholic systems (e.g., ethanol, butanol)

  • Yield: 70–75% (pre-purification)

Innovative Single-Step Methods

Recent patents have introduced single-step protocols to streamline synthesis. A 2012 Chinese patent (CN102993056A) demonstrated that hexamethylene-dicyanoguanidine and p-chloroaniline hydrochloride react directly in glycol ether or n-butanol at 135–175°C for 2–7 hours, bypassing intermediate isolation.

Reaction Optimization

  • Solvent Selection: Glycol ether reduces toxicity compared to traditional alcohols, while n-butanol offers cost efficiency.

  • Catalyst-Free Synthesis: Eliminating catalysts simplifies post-treatment, reducing production costs by ~18%.

  • Yield and Purity:

    • Maximum yield: 84.7% (135°C, 3 hours).

    • Purity: 97% (via recrystallization-free washing).

Comparative Analysis of Synthesis Methods

ParameterTraditional Two-StepSingle-Step
Steps21
SolventEthanol, butanolGlycol ether, n-butanol
Temperature110–175°C135–175°C
Time10–14 hours2–7 hours
Yield70–75%81.3–84.7%
Purity95% (post-recrystallization)97% (post-washing)
Environmental ImpactHigh (toxic solvents)Moderate (reduced toxicity)

The single-step method achieves higher yields and purity while halving reaction time, though scalability challenges persist for glycol ether-based systems.

Purification and Yield Optimization

Recrystallization vs. Washing

  • Traditional Method: Recrystallization from methanol achieves 95% purity but reduces yields by 15–20% due to solubility losses.

  • Single-Step Method: Sequential water and ethanol washing retains 97% purity without yield penalties, as impurities are water-soluble.

Temperature Modulation

Elevating temperature from 135°C to 165°C in single-step reactions decreases yield by 3.4%, indicating optimal conditions at 135–145°C.

Industrial-Scale Production Considerations

  • Solvent Handling: Glycol ether requires specialized storage but mitigates workplace toxicity risks compared to ethanol.

  • Catalyst-Free Systems: Avoiding triethylamine reduces wastewater treatment costs by 22%.

  • Scalability: Batch reactors for single-step synthesis necessitate inert atmospheres to prevent solvent degradation, increasing capital costs by 10–12% .

Chemical Reactions Analysis

Ionization and Solubility in Aqueous Solutions

Chlorhexidine is a strong base (pKa = 11.3) , existing predominantly in protonated forms under physiological conditions (pH 4–9). Its cationic nature enables binding to negatively charged surfaces, such as bacterial cell membranes .

PropertyValue/BehaviorRelevance to Reactivity
Water solubility 800 mg/L (this compound base) Higher solubility in salt forms
Log D (pH 5) 0.08 Limited lipid partitioning
Ionization state (pH 7) Positively charged (two amine groups) Electrostatic binding to microbial cells

Salts like this compound digluconate exhibit enhanced solubility (>70% w/v) , making them suitable for aqueous formulations.

Reactivity with Oxidizing Agents

This compound reacts with strong oxidizing agents, though it is stable under normal conditions. Hazardous reactions may occur during industrial processing, leading to explosive dust-air mixtures .

Reaction PartnerObserved OutcomeIndustrial Implications
Strong oxidizers (e.g., H2_2O2_2)Potential exothermic decompositionRequires controlled environments
Hydrogen peroxideNo residual antibacterial synergy Limited utility in combination

Antimicrobial Mechanism: Membrane Disruption

This compound’s cationic structure facilitates binding to negatively charged bacterial membranes, leading to:

  • Initial adsorption : Interaction with phosphate and sulfate groups on cell surfaces .

  • Membrane destabilization : Displacement of divalent cations (e.g., Ca2+^{2+}) and phospholipid headgroup bridging .

  • Cytoplasmic leakage : Passive diffusion into cells, causing ATPase inactivation and protein/nucleic acid precipitation .

Concentration-dependent effects :

  • Bacteriostatic (low concentrations): Potassium ion leakage and enzyme inhibition .

  • Bactericidal (high concentrations): Cytoplasmic coagulation and cell death .

Stability and Degradation

This compound is stable under standard storage conditions but degrades under extreme pH or prolonged UV exposure. Its salts (e.g., digluconate) show similar stability profiles .

Allergenic Reactions

While not a direct chemical reaction, this compound can trigger IgE-mediated hypersensitivity, including anaphylaxis, via covalent binding to proteins in skin or mucosal tissues .

Scientific Research Applications

Healthcare Applications

Chlorhexidine is utilized in multiple healthcare settings for infection control:

  • Skin Disinfection : CHX is commonly employed for preoperative skin preparation to reduce the risk of surgical site infections. Its efficacy has been demonstrated in various studies, highlighting its role in reducing healthcare-associated infections (HAIs) .
  • Oral Decontamination : this compound mouthwash is effective in managing mild gum disease and reducing plaque accumulation. Systematic reviews indicate that it significantly lowers gum bleeding and improves oral hygiene outcomes .
  • Catheter Care : The use of this compound-impregnated dressings and catheters has been shown to decrease the incidence of catheter-related infections .
  • Umbilical Cord Care : In low-resource settings, CHX has been evaluated for umbilical cord care, resulting in a 75% reduction in severe cord infections among newborns .

Dental Applications

In dentistry, this compound plays a crucial role in managing oral diseases:

  • Periodontal Disease Management : CHX is effective in controlling plaque and gingivitis. Studies reveal that it can significantly reduce clinical symptoms associated with these conditions .
  • Post-Surgical Care : Following dental procedures, this compound can help prevent infections and manage dry socket .
  • Antimicrobial Properties : CHX exhibits broad-spectrum antimicrobial activity against both aerobic and anaerobic bacteria, as well as certain viruses .

Public Health Initiatives

This compound's applications extend beyond clinical settings:

  • Infection Control Programs : CHX is integral to public health initiatives aimed at reducing HAIs, particularly in surgical wards and intensive care units .
  • Community Health Interventions : Programs promoting the use of this compound for umbilical cord care have been implemented in several countries to improve neonatal outcomes .

Case Studies and Research Findings

Several studies underscore the effectiveness and safety of this compound:

StudyApplicationFindings
Laguna-Martinez et al. (2014)Perioperative PatientsNo anaphylactic reactions linked to CHX among 32,397 patients studied over four years .
Sperling et al. (2012)Urology PatientsNo adverse events reported from the use of Instillagel containing CHX in 27,440 patients .
Chen et al. (2016)Anaphylaxis IncidenceIdentified one anaphylactic event related to CHX out of 151,876 patients over five years; incidence rate was low at 0.66/100,000/5 years .
Nepal Study (2006)Umbilical Cord CareDemonstrated a 75% reduction in severe cord infections with CHX application compared to dry cord care .

Safety and Adverse Effects

While this compound is generally safe, some adverse effects have been reported:

  • Allergic Reactions : Rare cases of anaphylaxis have been documented, emphasizing the need for caution when using CHX products .
  • Tooth Staining : Long-term use of this compound mouthwash can lead to extrinsic staining of teeth .
  • Microbial Resistance : Concerns about antimicrobial resistance associated with excessive use have emerged, necessitating judicious application .

Mechanism of Action

chlorhexidine is often compared with other disinfectants such as:

Uniqueness of this compound: this compound stands out due to its broad-spectrum activity, low toxicity, and minimal skin irritation. It retains its antimicrobial activity even in the presence of organic matter, making it highly effective in various settings .

Comparison with Similar Compounds

Olanexidine Gluconate

  • Structural Similarity : Both are biguanides, but olanexidine includes a cyclohexyl group instead of chlorophenyl moieties.
  • Mechanism : Like chlorhexidine, olanexidine disrupts cell membranes but exhibits stronger protein denaturation due to its hydrophobic cyclohexyl group .
  • Efficacy: Olanexidine shows superior virucidal activity against non-enveloped viruses, though neither meets the European Committee for Standardization’s 4-log reduction requirement for such pathogens .
Compound Protein Denaturation Virucidal Efficacy (Non-Enveloped Viruses)
This compound Moderate Limited
Olanexidine Gluconate High Moderate

Benzalkonium Chloride

  • Mechanism : Both are cationic surfactants targeting membrane permeability. A weak correlation in MICs suggests overlapping modes of action .
  • Resistance: this compound shows weaker association with multidrug efflux pumps (e.g., NorA, MepA) compared to benzalkonium chloride, reducing cross-resistance risks .
Compound MIC Correlation Efflux Pump Association
This compound Weak Low
Benzalkonium Chloride Strong High

Cetylpyridinium Bromide (CTAB)

  • Application : Both used in oral care for biofilm disruption.
  • Efficacy : this compound demonstrates longer substantivity due to stronger binding to hydroxyapatite and mucosal surfaces, whereas CTAB requires higher concentrations for comparable effects .

Quaternary Ammonium Compounds (Quats)

  • Mechanism : this compound shares cationic properties with Quats but differs in structure, leading to slower microbicidal action but longer residual effects .
  • Compatibility : Unlike Quats, this compound’s activity is enhanced by alcohols and alkaline pH but inhibited by anionic compounds (e.g., soaps) .

Plant-Derived Alternatives

  • Grape Seed Extract : 100% concentration showed antimicrobial activity equivalent to 0.12% this compound against Streptococcus mutans but lacked efficacy in pulp and peel extracts .
  • Shallot Extract : this compound had significantly lower MBC values, indicating superior bactericidal potency .
Compound MIC (µg/ml) MBC (µg/ml)
This compound 0.31–5.0 <5.0
Shallot Extract Not reported >20.0

Biological Activity

Chlorhexidine (CHX) is a widely utilized antiseptic with significant biological activity, particularly in the fields of dentistry and infection control. This article delves into its antimicrobial properties, mechanisms of action, clinical applications, and potential side effects, supported by diverse research findings.

Antimicrobial Properties

This compound exhibits strong biocidal activity against Gram-positive bacteria and variable effects on Gram-negative bacteria. Its efficacy is concentration-dependent, functioning as a bacteriostatic agent at low concentrations and bactericidal at higher concentrations. Additionally, CHX is effective against yeasts and some viruses.

Table 1: Antimicrobial Efficacy of this compound

Microorganism TypeActivity Level
Gram-positive bacteriaStrong
Gram-negative bacteriaModerate to weak
YeastsEffective
VirusesSome lipophilic viruses

The antimicrobial action of this compound involves several mechanisms:

  • Membrane Disruption : CHX disrupts bacterial cell membranes, leading to leakage of cellular contents.
  • Reactive Oxygen Species (ROS) Production : It induces oxidative stress in bacterial cells, contributing to cell death through lipid peroxidation and membrane damage .
  • Biocidal Zombie Effect : Interestingly, this compound-killed bacteria can retain antibacterial properties, acting as reservoirs for the biocide .

Case Study: Mechanism Investigation

A study investigated the effects of this compound on Acinetobacter baumannii, demonstrating that treatment with 32 μg/ml significantly reduced bacterial growth and viability. Techniques such as flow cytometry and scanning electron microscopy revealed that this compound treatment led to increased ROS production and lipid peroxidation, ultimately damaging the bacterial membrane .

Clinical Applications

This compound is extensively used in various clinical settings:

  • Oral Health : It is a common ingredient in mouthwashes aimed at reducing plaque accumulation and treating gingivitis. A systematic review indicated that this compound mouth rinses significantly lower plaque levels and gingival inflammation .
  • Surgical Antisepsis : CHX is frequently employed as a skin antiseptic before surgical procedures due to its broad-spectrum antimicrobial activity.
  • Periodontal Therapy : In non-surgical periodontal therapy, this compound has been shown to improve clinical attachment levels and reduce probing depth when used adjunctively with mechanical debridement .

Side Effects and Limitations

Despite its benefits, this compound has notable side effects:

  • Cytotoxicity : Prolonged exposure can be cytotoxic to human cells, limiting its application duration in clinical settings.
  • Staining : It can cause discoloration of teeth and dental materials .
  • Dependence on pH and Organic Matter : The effectiveness of this compound is influenced by the pH of the environment and the presence of organic substances, which can reduce its antimicrobial activity .

Q & A

How should researchers design a randomized controlled trial (RCT) to evaluate chlorhexidine’s efficacy in reducing central line-associated bloodstream infections (CLABSI) in neonatal patients?

Answer:
A robust RCT design should incorporate the PICO(T) framework to define the population (neonates with central lines), intervention (this compound baths), comparator (no baths), outcome (infection rates), and time frame (60 days post-line placement) . Key considerations include:

  • Randomization and blinding to minimize bias.
  • Standardized protocols for this compound concentration (e.g., 2% solution) and bathing frequency .
  • Ethical approval for vulnerable populations, ensuring informed consent from guardians.
  • Power analysis to determine sample size, addressing attrition rates common in neonatal studies.

What statistical methods are appropriate for analyzing contradictory results in this compound’s effectiveness against hospital-acquired infections (HAIs)?

Answer:
Contradictory findings (e.g., this compound bathing showing no significant HAI reduction in some studies vs. efficacy in others ) require:

  • Meta-analysis with heterogeneity assessment (e.g., statistic). High values (>75%) suggest variability due to study design or population differences .
  • Subgroup analysis to isolate confounding variables (e.g., immunocompromised patients, catheter types).
  • Sensitivity analysis to evaluate the impact of outlier studies. Tools like Comprehensive Meta-Analysis or RevMan are recommended for pooled effect estimates .

How can researchers optimize this compound concentration and exposure time in antimicrobial formulations using experimental design principles?

Answer:
Central Composite Design (CCD) is effective for optimizing multiple parameters. For example:

  • Factors : this compound concentration (0.16–1.84%), contact time (1.27–14.73 minutes) .
  • Response variables : Microbial log reduction, biofilm disruption.
  • Model validation : Use Design Expert or similar software for regression analysis and interaction plotting. Validate via ANOVA and p-value thresholds (<0.05) .

What methodological challenges arise when comparing this compound to alternative oral mucositis treatments in leukemia patients?

Answer:
Key challenges include:

  • Blinding difficulties due to this compound’s distinct taste, risking performance bias .
  • Standardizing adjunct therapies (e.g., chemotherapy protocols) to isolate this compound’s effect.
  • Outcome measurement : Use validated scales (e.g., WHO Oral Toxicity Scale) and ensure inter-rater reliability .
  • Long-term follow-up to assess delayed adverse effects (e.g., mucosal irritation).

How should researchers address heterogeneity in meta-analyses of this compound’s impact on ventilator-associated pneumonia (VAP)?

Answer:

  • Pre-specify inclusion criteria (e.g., RCTs only, standardized VAP diagnostic criteria) .
  • Assess heterogeneity sources : Study settings (ICU vs. surgical wards), this compound concentration (0.12% vs. 0.2%), and oral care frequency .
  • Employ random-effects models to account for between-study variance. Report values and confidence intervals .

What advanced techniques validate the molecular stability of this compound in novel drug-delivery systems?

Answer:

  • Chromatographic analysis : Use HPLC with UV detection (e.g., 254 nm) to quantify this compound degradation products .
  • Spectroscopic methods : NMR to confirm structural integrity, especially in polymer-based formulations .
  • Accelerated stability testing under varied pH/temperature conditions, following ICH guidelines.

How do subtherapeutic this compound concentrations influence antimicrobial resistance mechanisms in oral pathogens?

Answer:

  • In vitro assays : Expose isolates (e.g., Candida albicans) to subtherapeutic doses (e.g., 0.005% this compound gluconate) and monitor germ tube formation via microscopy .
  • Gene expression profiling : Use qPCR to assess upregulation of efflux pumps (e.g., CDR1, MDR1) .
  • Statistical analysis : Apply ANOVA with Dunnett’s t-test to compare treated vs. untreated groups .

What ethical considerations are critical when implementing this compound interventions in critically ill, intubated patients?

Answer:

  • Informed consent : Use surrogate decision-makers for sedated patients .
  • Adverse event monitoring : Document hypersensitivity reactions (e.g., anaphylaxis risk ).
  • Equipoise justification : Ensure clinical uncertainty exists (e.g., conflicting evidence on this compound’s efficacy ).

How can researchers mitigate confounding variables in observational studies of this compound bathing protocols?

Answer:

  • Propensity score matching to balance groups by age, comorbidities, and catheter duration .
  • Time-series analysis to control for secular trends in infection rates.
  • Multivariate regression adjusting for covariates (e.g., antibiotic use, immune status) .

What analytical strategies ensure reproducibility in this compound pharmacokinetic studies?

Answer:

  • Standardized extraction protocols : Use SDF/MOL files for cheminformatics consistency .
  • Cross-validation with multiple assays (e.g., LC-MS for plasma concentration, microbiological assays for activity retention).
  • Open-data practices : Share raw datasets and analysis code via repositories like Zenodo or Figshare .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
chlorhexidine
Reactant of Route 2
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chlorhexidine

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